5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoropropyl group and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trifluoropropylating agents under controlled conditions. One common method includes the use of trifluoropropyl iodide in the presence of a base such as potassium carbonate, followed by oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s binding affinity to these targets, while the oxo and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-(2-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylic acid
- 5-Oxo-1-(2-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylic acid
Uniqueness
5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is unique due to its specific trifluoropropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and binding affinity compared to other similar compounds, making it a valuable tool in various research applications .
Biological Activity
5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid (CAS Number: 1492929-78-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a trifluoropropyl group, may influence its interaction with biological targets, leading to diverse pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀F₃NO₃
- Molecular Weight : 227.17 g/mol
- CAS Number : 1492929-78-8
- Physical Form : Powder
Biological Activity Overview
Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer and antimicrobial properties. This section summarizes various studies focusing on the biological activity of this compound and related compounds.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colorectal cancer).
- Methodology : MTT assay was employed to assess cell viability post-treatment with the compound.
The studies indicate a structure-dependent relationship between the compound's configuration and its anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against multidrug-resistant bacterial strains:
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.
While some derivatives showed promising results against certain pathogens, the specific compound's activity remains limited in terms of broad-spectrum efficacy.
Case Studies
Several research articles have explored the biological activity of pyrrolidine derivatives:
- Study on Anticancer Mechanisms :
- Evaluation of Antimicrobial Properties :
Properties
IUPAC Name |
5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)3-4-12-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGBHZPQINZWGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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